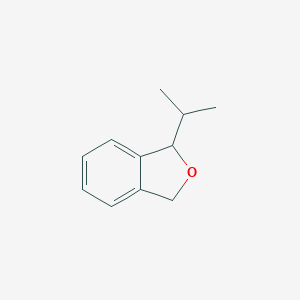
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)-, also known as LMK-235, is a small molecule inhibitor that has shown promising results in scientific research for its potential therapeutic applications.
Mechanism of Action
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- works by inhibiting a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various proteins in the cell. Hsp90 is overexpressed in cancer cells and plays a critical role in promoting cancer cell survival and proliferation. By inhibiting Hsp90, 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- disrupts the function of various oncogenic proteins and induces cancer cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- have been extensively studied in vitro and in vivo. 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are critical processes involved in cancer metastasis. In addition, 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- has been found to reduce the levels of various signaling molecules involved in cancer cell survival and proliferation.
Advantages and Limitations for Lab Experiments
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a suitable candidate for high-throughput screening assays. 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. In addition, 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- has not been extensively studied in clinical trials, and its long-term safety and efficacy are not well understood.
Future Directions
There are several future directions for the scientific research of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)-. One area of focus is the development of more potent and selective Hsp90 inhibitors based on the structure of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)-. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)-. In addition, the combination of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the potential applications of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- in other diseases, such as neurodegenerative diseases and infectious diseases, are also being explored.
Conclusion
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- is a small molecule inhibitor that has shown promising results in scientific research for its potential therapeutic applications. The synthesis method of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- has been optimized to yield high purity and yield, making it a suitable candidate for scientific research. 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- works by inhibiting Hsp90, which is overexpressed in cancer cells and plays a critical role in promoting cancer cell survival and proliferation. 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- has several advantages for lab experiments, but also has some limitations. There are several future directions for the scientific research of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)-, including the development of more potent and selective Hsp90 inhibitors and the investigation of its potential applications in other diseases.
Scientific Research Applications
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including pancreatic, breast, and lung cancer cells. 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- has also been found to be effective in reducing tumor growth in animal models of cancer. In addition to cancer treatment, 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-7-(1-piperazinyl)- has also been studied for its potential applications in Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
116162-91-5 |
|---|---|
Molecular Formula |
C17H21FN4O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-tert-butyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H21FN4O3/c1-17(2,3)22-9-11(16(24)25)13(23)10-8-12(18)15(20-14(10)22)21-6-4-19-5-7-21/h8-9,19H,4-7H2,1-3H3,(H,24,25) |
InChI Key |
DEYKINRXCLHCDG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O |
Canonical SMILES |
CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O |
Other CAS RN |
116162-91-5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)
![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)





![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)

![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)


